REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]=[C:4]([CH3:15])[CH:5]=[CH:6][CH:7]=[C:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(Cl)Cl.[O-2].[O-2].[O-2].[Ni+3].[Ni+3]>[CH3:14][C:8](=[CH:7][CH:6]=[CH:5][C:4]([CH3:15])=[CH:3][CH:2]=[O:1])[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3.4.5.6|
|
Name
|
ethyl 8-hydroxy-2,6-dimethyl-octa-2,4,6-trien-1-oate
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Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
OCC=C(C=CC=C(C(=O)OCC)C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Ni+3].[Ni+3]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to 100 ml
|
Type
|
ADDITION
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Details
|
treated with 250 ml of n-hexane
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Type
|
CUSTOM
|
Details
|
again evaporated to 100 ml
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to crystallise for 30 minutes at 0° C
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After filtration under suction
|
Type
|
CUSTOM
|
Details
|
drying of the crystals, there
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)=CC=CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: PERCENTYIELD | 79.5% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |